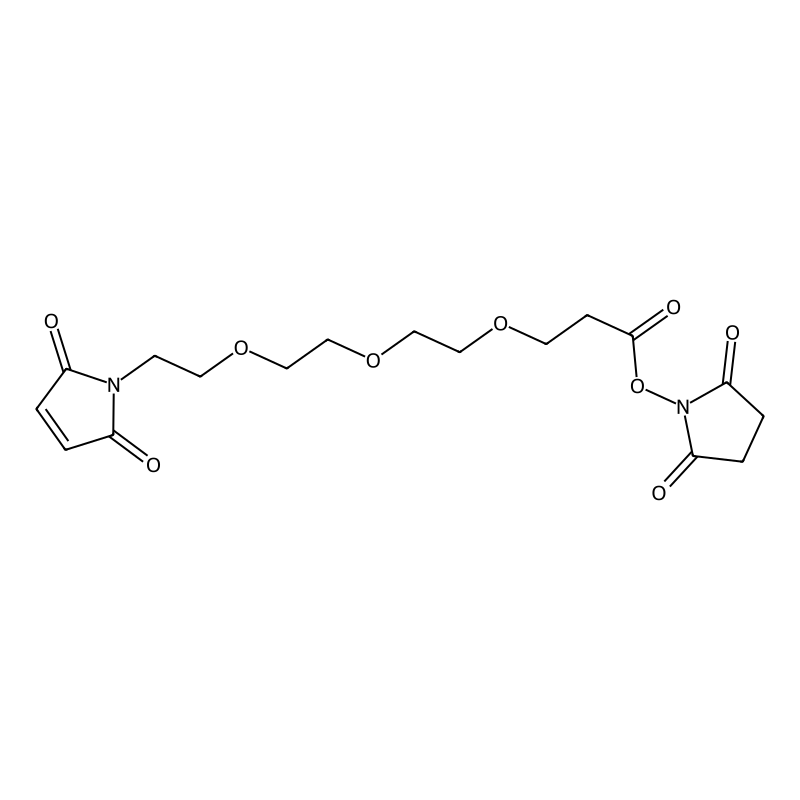

Mal-PEG3-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- N-Hydroxysuccinimide (NHS) ester: This group reacts readily with primary amines (-NH2) present on various biomolecules like proteins, peptides, and amine-modified oligonucleotides []. This reaction forms a stable amide bond, creating a permanent linkage between the Mal-PEG3-NHS ester and the biomolecule.

- Maleimide group: The maleimide group on the other end of the molecule can react with thiol (-SH) groups, often found on cysteine residues in proteins or introduced through thiol-containing linkers []. This reaction results in a stable thioether bond, enabling the conjugation of the Mal-PEG3-NHS ester to thiol-containing molecules.

These combined functionalities make Mal-PEG3-NHS ester a valuable tool for researchers for several purposes:

Protein modification

Mal-PEG3-NHS ester can be used to attach polyethylene glycol (PEG) spacers to proteins. PEGylation, as this process is called, offers several benefits for protein research:

- Improved solubility: PEG is a hydrophilic polymer, meaning it attracts water. Attaching PEG to a protein can significantly enhance its solubility in aqueous solutions []. This is particularly useful for studying and working with poorly soluble proteins.

- Reduced immunogenicity: PEGylation can mask proteins from the immune system, reducing their immunogenicity and potential side effects when used in therapeutic applications [].

- Extended half-life: PEGylated proteins are often eliminated from the body more slowly than unmodified proteins. This can be advantageous for designing drugs with prolonged therapeutic effects [].

Antibody-drug conjugates (ADCs)

Mal-PEG3-NHS ester can be a component in the development of ADCs. By utilizing the NHS ester group, researchers can firstly conjugate the linker to an antibody. The maleimide group on the linker can then be used to attach a cytotoxic drug molecule containing a free thiol group []. This approach allows for targeted delivery of potent drugs to diseased cells.

Biomolecule conjugation

Beyond proteins and antibodies, Mal-PEG3-NHS ester's versatility allows its use for attaching PEG spacers to various biomolecules containing primary amines. This can be useful for creating new probes for diagnostic applications or engineering biomaterials with specific properties.

Mal-PEG3-NHS ester is a synthetic compound that serves as a versatile linker in bioconjugation applications. It is characterized by the presence of a maleimide group and a N-hydroxysuccinimide (NHS) ester, which facilitate selective reactions with thiol and amine functionalities, respectively. The compound has the molecular formula C17H22N2O and a molecular weight of 398.4 g/mol, with a CAS number of 1537892-36-6. The polyethylene glycol (PEG) component enhances the solubility of the compound in aqueous environments, making it particularly useful in biological contexts .

- Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups found in cysteine residues of proteins, resulting in stable thioether bonds. This reaction is selective and occurs under mild conditions, making it suitable for bioconjugation applications.

- NHS Ester Reaction: The NHS ester can react with amine-containing molecules, such as proteins or oligonucleotides, to form stable amide bonds. This reaction is also efficient under physiological conditions and does not require harsh reagents .

The biological activity of Mal-PEG3-NHS ester is primarily linked to its role as a linker in drug delivery systems and therapeutic agents. By facilitating the conjugation of drugs to proteins or antibodies, it enhances the pharmacokinetics and biodistribution of therapeutic compounds. The PEG spacer improves solubility and reduces immunogenicity, which is crucial for therapeutic applications .

The synthesis of Mal-PEG3-NHS ester typically involves the following steps:

- Synthesis of PEG Derivative: Start with commercially available PEG derivatives.

- Formation of Maleimide Group: React the PEG derivative with maleic anhydride to introduce the maleimide functionality.

- Attachment of NHS Ester: Finally, react the maleimide-PEG intermediate with N-hydroxysuccinimide to yield Mal-PEG3-NHS ester.

This multi-step synthesis allows for the precise control of molecular weight and functional groups, tailoring the compound for specific applications .

Mal-PEG3-NHS ester is widely used in various applications:

- Bioconjugation: It is utilized to link drugs to antibodies or proteins for targeted therapy.

- Diagnostic Tools: Employed in the development of assays that require stable conjugates.

- Vaccine Development: Used to create conjugated vaccines that enhance immune responses .

- Protein Labeling: Facilitates the labeling of proteins for imaging or tracking purposes.

Interaction studies involving Mal-PEG3-NHS ester focus on its capacity to form stable conjugates with various biomolecules. Research has demonstrated that conjugates formed using this linker maintain biological activity while enhancing solubility and stability. Studies often assess the kinetics and thermodynamics of interactions between Mal-PEG3-NHS ester and thiol or amine-containing molecules, providing insights into optimal conditions for bioconjugation .

Several compounds share structural similarities with Mal-PEG3-NHS ester, each possessing unique characteristics that differentiate them:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG2-NHS ester | Maleimide, NHS ester | Shorter PEG chain; may affect solubility |

| Mal-amido-PEG3-NHS ester | Maleimide, NHS ester | Amido linkage may provide different reactivity |

| PEG4-biotin | Biotin, PEG | Biotinylation facilitates binding to streptavidin |

| Maleimide-PEG4-carboxylic acid | Maleimide, carboxylic acid | Allows for further functionalization |

Mal-PEG3-NHS ester stands out due to its balanced hydrophilicity from the PEG spacer and dual reactivity from both maleimide and NHS functionalities, making it particularly versatile for diverse bioconjugation strategies .

Polyethylene Glycol 3 Spacer: Conformational Flexibility and Hydrophilicity

The polyethylene glycol 3 spacer component of Mal-polyethylene glycol 3-N-hydroxysuccinimide ester consists of three ethylene glycol units (-O-CH2-CH2-) that provide significant conformational flexibility and enhanced hydrophilicity to the molecule [8] [11] [13]. Molecular dynamics simulations have demonstrated that polyethylene glycol spacers exhibit minimal effect on the conformational properties of small neutral peptides but can significantly influence highly charged peptides [8] [9]. The flexible chain structure of the polyethylene glycol 3 spacer provides reduced steric hindrance compared to alkyl and aryl spacers, resulting in higher kinetics for conjugation reactions in aqueous buffers [11].

The conformational flexibility of polyethylene glycol chains arises from their ability to adopt multiple conformations due to the rotation around carbon-oxygen bonds [10] [11]. Hydration effects play a crucial role in the conformational behavior of polyethylene glycol chains, with water molecules forming hydrogen bonds that influence the stretching response [10]. At high stretching forces, entropic hydration effects compensate for chain conformational entropy loss, resulting in predominantly energetic rather than entropic responses [10].

| Property | Value | Reference |

|---|---|---|

| Number of ethylene glycol units | 3 | [13] |

| Rotatable bond count | 17 | [2] |

| Hydrogen bond acceptor count | 10 | [2] |

| Hydrophilicity enhancement | High | [11] [12] |

The hydrophilic nature of polyethylene glycol 3 spacers significantly enhances water solubility and biocompatibility compared to hydrophobic alternatives [11] [12]. Studies comparing polymer hydrophilicity have shown that polyethylene glycol exhibits superior water-soluble properties and bioavailability [12] [14]. The hydrophilic character of polyethylene glycol spacers reduces non-specific binding on surfaces and minimizes aggregation of conjugates, making them particularly suitable for biological applications [11] [12].

Maleimide Group: Thiol-Reactive Chemistry and Stability Profile

The maleimide functional group in Mal-polyethylene glycol 3-N-hydroxysuccinimide ester demonstrates highly specific reactivity toward sulfhydryl groups through a Michael addition mechanism [16] [17] [20]. The reaction proceeds optimally when the pH of the reaction mixture is maintained between 6.5 and 7.5, resulting in the formation of stable thioether linkages that are not reversible under reducing conditions [16] [17] [22]. At pH 7.0, the reaction rate of maleimide with sulfhydryls exceeds its reaction rate with amines by 1000-fold, demonstrating exceptional selectivity [22].

The mechanism of maleimide-thiol conjugation involves nucleophilic attack by the thiolate anion on one of the carbons adjacent to the maleimide double bond [16] [17] [23]. This reaction forms a thiosuccinimide intermediate, which can subsequently undergo hydrolysis to yield a stable succinamic acid thioether [19] [23]. The reaction kinetics are influenced by solvent, initiator, and thiol structure, with computational studies indicating that product formation can follow base-catalyzed, nucleophile-initiated, or ion pair-initiated mechanisms [18].

| pH Range | Reaction Specificity | Stability | Reference |

|---|---|---|---|

| 6.5-7.5 | Sulfhydryl-specific | High | [16] [17] |

| >8.5 | Amine cross-reactivity | Decreased | [17] [22] |

| <6.5 | Reduced reactivity | Variable | [16] |

The stability profile of maleimide groups demonstrates pH-dependent characteristics [19] [22] [47]. Under alkaline conditions (pH >8.5), maleimides exhibit increased susceptibility to hydrolysis, forming non-reactive maleamic acid derivatives [17] [22]. The hydrolysis rate increases with buffer pH and temperature, with complete hydrolysis observed within hours under strongly basic conditions [19] [47]. Conversely, maleimides demonstrate enhanced stability under neutral to slightly acidic conditions [19] [47].

The development of self-hydrolysing maleimides has revealed that post-conjugation hydrolysis can increase the stability of thiol-maleimide conjugates by preventing retro-Michael deconjugation [19]. Local protein microenvironments, particularly positively charged residues, can promote rapid thiosuccinimide ring hydrolysis and limit thiol-exchange mediated loss of cargo [19] [44]. Studies have shown that hydrolysis half-lives of simple N-alkyl succinimidyl thioether conjugates exceed 200 hours at pH 7.4 and 37°C [45].

N-Hydroxysuccinimide Ester: Amine-Specific Reactivity and Hydrolysis Kinetics

The N-hydroxysuccinimide ester component of Mal-polyethylene glycol 3-N-hydroxysuccinimide ester exhibits selective reactivity toward primary aliphatic amines under physiological to slightly alkaline conditions [24] [25] [26]. The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester group, resulting in tetrahedral intermediate formation and subsequent elimination of N-hydroxysuccinimide as a leaving group [24] [26]. This process yields stable amide bonds while releasing N-hydroxysuccinimide, which functions as a weak acid [25] [26].

The reactivity of N-hydroxysuccinimide esters demonstrates optimal efficiency at pH values between 7.2 and 9.0 [24] [28]. Kinetic studies have shown that reaction rates are pH-dependent but independent of polyethylene glycol molecular mass [28]. At pH 7.4, reactions advance gradually and reach steady state within 2 hours, whereas at pH 9.0, reactions proceed rapidly and achieve steady state within 10 minutes [28].

| pH | Reaction Rate | Steady State Time | Hydrolysis Half-life | Reference |

|---|---|---|---|---|

| 7.4 | Moderate | 2 hours | 128-166 minutes | [28] |

| 9.0 | Rapid | 10 minutes | 5-9 minutes | [28] |

| 7.0 at 0°C | Slow | Variable | 4-5 hours | [24] |

| 8.6 at 4°C | Fast | Variable | 10 minutes | [24] |

Hydrolysis of N-hydroxysuccinimide esters represents a competing reaction that significantly impacts conjugation efficiency [24] [28] [29]. The hydrolysis rate increases exponentially with buffer pH, with hydrolysis half-lives decreasing from over 120 minutes at pH 7.4 to below 9 minutes at pH 9.0 [28]. Temperature also influences hydrolysis kinetics, with the half-life decreasing from 4-5 hours at pH 7.0 and 0°C to 10 minutes at pH 8.6 and 4°C [24].

The aminolysis reaction of N-hydroxysuccinimide esters follows first-order kinetics with respect to free amine concentration [29]. Rate constants have been determined under pseudo-first-order conditions in aqueous buffer systems, revealing that the reaction efficiency can be optimized through careful control of pH, temperature, and reactant concentrations [29] [30]. The relative stability of N-hydroxysuccinimide esters toward hydrolysis, combined with their good crystallizability and low toxicity, has made them among the most widely used chemical reagents for bioconjugation [30].

Solubility Characteristics in Aqueous and Organic Media

Mal-polyethylene glycol 3-N-hydroxysuccinimide ester exhibits distinctive solubility characteristics that reflect the combined properties of its constituent functional groups [32] [33] [5]. The compound is not directly water-soluble and requires initial dissolution in organic solvents such as dimethylsulfoxide or dimethylformamide [32] . Following dissolution in organic solvents, the compound can be diluted into aqueous reaction buffers, with most protein reactants remaining soluble provided the final organic solvent concentration remains below 10% [32].

The polyethylene glycol 3 spacer component significantly enhances the overall hydrophilicity of the molecule compared to conventional alkyl-based spacers [33] [35] [37]. This hydrophilic character contributes to improved water solubility and biocompatibility while reducing aggregation tendencies [35] [37]. The presence of the polyethylene glycol spacer enables the compound to maintain solubility in both aqueous and organic solutions, making it particularly valuable for biological applications [33] [37].

| Solvent System | Solubility | Concentration Limit | Reference |

|---|---|---|---|

| Dimethylsulfoxide | High | >10 millimolar | [32] |

| Dimethylformamide | High | >10 millimolar | [32] |

| Water (direct) | Poor | Not applicable | [32] |

| Aqueous buffers (post-dissolution) | Moderate | <10% organic co-solvent | [32] |

| Phosphate buffered saline | Limited | Requires pre-dissolution | [32] |

Storage and handling considerations significantly impact the solubility and stability of Mal-polyethylene glycol 3-N-hydroxysuccinimide ester [32] . The compound exhibits moisture sensitivity and requires storage at -20°C with desiccant to maintain stability [32]. Equilibration to room temperature before opening containers prevents moisture condensation, while immediate use of dissolved reagent prevents hydrolysis-induced degradation [32]. The compound should not be stored in solution, and unused reconstituted reagent should be discarded to ensure optimal performance [32].

Synthetic Routes for Maleimide-PEG-NHS Conjugates

The synthesis of maleimide-polyethylene glycol-NHS ester conjugates represents a critical aspect of heterobifunctional crosslinker development, requiring precise control over reaction conditions and careful consideration of the chemical properties of each functional group. Multiple synthetic approaches have been developed and optimized to achieve high-purity linker production with consistent yields and reliable functionality [1] [2].

The most commonly employed synthetic methodology involves the sequential functionalization of polyethylene glycol chains through a stepwise approach. NHS ester formation constitutes the primary route for introducing the amine-reactive functionality, typically employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide in anhydrous dimethylformamide or dimethyl sulfoxide at room temperature [3] [4]. This reaction proceeds with yields ranging from 70-95% under optimized conditions, with particular attention required for moisture exclusion due to the hydrolytic sensitivity of the NHS ester group [5] [2].

Maleimide functionalization represents the complementary synthetic step, where maleic anhydride is reacted with amine-terminated polyethylene glycol derivatives in the presence of triethylamine as a base in dichloromethane [6] [1]. The reaction conditions must be carefully controlled to maintain pH between 6.5-7.5 to prevent hydrolysis of the maleimide group while ensuring complete conversion. Typical yields for this transformation range from 65-85%, with the lower yields often attributed to the competing hydrolysis reaction that becomes more pronounced at elevated pH values [2] [7].

Polyethylene glycol chain extension methodologies have been extensively developed to achieve monodisperse linkers of defined length. The traditional approach utilizes tosyl chloride activation followed by Williamson ether formation with protected polyethylene glycol units [8] [9]. This methodology requires stringent protecting group strategies to control regioselectivity and prevent unwanted bifunctionalization. Recent advances have introduced base-labile protecting groups, enabling one-pot elongation procedures that significantly reduce synthetic complexity while maintaining high yields of 80-95% [9] [8].

End-group modification strategies provide alternative pathways for introducing heterobifunctional capabilities. NHS activation of carboxylic acid-terminated polyethylene glycol derivatives can be accomplished using standard peptide coupling reagents under anhydrous conditions [3] [10]. The success of these transformations depends critically on the exclusion of moisture and the use of high-purity starting materials to prevent competing hydrolysis reactions.

Williamson ether formation remains a fundamental strategy for polyethylene glycol chain construction and functionalization. Base-catalyzed nucleophilic substitution reactions using potassium carbonate in aprotic solvents at elevated temperatures provide reliable access to extended polyethylene glycol chains [9] [8]. Temperature control is particularly critical to prevent degradation of sensitive functional groups while ensuring complete conversion of the starting materials.

The choice of synthetic route depends on several factors including the desired chain length, functional group compatibility, and scale requirements. For shorter polyethylene glycol linkers such as PEG3, direct functionalization approaches are typically preferred due to their simplicity and high efficiency. Longer chains may require iterative chain extension methodologies or convergent synthesis strategies to achieve the desired molecular weight with acceptable polydispersity indices [8] [9].

Purification Strategies for High-Purity Linker Production

The purification of maleimide-polyethylene glycol-NHS ester conjugates presents unique challenges due to the polydisperse nature of polyethylene glycol materials and the presence of structurally similar impurities generated during synthesis. Multiple chromatographic and non-chromatographic separation techniques have been developed and optimized to achieve the high purity levels required for bioconjugation applications [11] [12] [13].

Ion exchange chromatography has emerged as the most effective separation method for polyethylene glycol-based conjugates, demonstrating exceptional capability for resolving positional isomers and removing unreacted starting materials [11] [12]. Cation exchange chromatography using SP-Sepharose HP media operates on the principle that polyethylene glycol chains provide a shielding effect that weakens the interaction of conjugated proteins with the chromatographic medium. The elution order is determined by the PEG-to-protein mass ratio, with higher PEG content resulting in earlier elution [12] [11]. This methodology achieves typical recovery yields of 85-95% with excellent resolution for separating isomeric forms of PEGylated conjugates.

Anion exchange chromatography using Q-Sepharose HP media demonstrates similar separation characteristics, with the elution pattern following the same PEG-to-protein mass ratio principle [12]. The consistent elution behavior across both cation and anion exchange systems confirms that the separation mechanism is based on steric shielding rather than charge differences, making this approach particularly valuable for separating conjugates with identical net charges but different degrees of PEGylation.

Size exclusion chromatography provides effective separation based on hydrodynamic radius differences, making it particularly useful for removing low molecular weight impurities and unreacted polyethylene glycol from conjugated products [13] [12]. This methodology achieves typical recovery yields of 80-90% and demonstrates good resolution for molecular weight-based separations. Size exclusion chromatography is especially valuable as a polishing step following initial purification by ion exchange methods [14] [15].

Hydrophobic interaction chromatography offers complementary separation capabilities based on the differential hydrophobic interactions between polyethylene glycol chains and hydrophobic stationary phases [12] [16]. While not as comprehensive as ion exchange chromatography, hydrophobic interaction chromatography provides valuable supplementary purification capabilities, particularly for removing hydrophobic impurities that may co-elute in other separation modes. Typical recovery yields range from 75-85% with moderate resolution between adjacent peaks [12] [13].

Reversed phase high-performance liquid chromatography represents the most powerful analytical and preparative tool for small polyethylene glycol derivatives and linker molecules [12] [14]. The combination of reversed phase chromatography with appropriate derivatization methods enables both size and functional group characterization of polyethylene glycol linkers. For example, derivatization with o-thiobenzoic acid allows for simultaneous determination of molecular weight distribution and degree of functional group substitution [12]. Recovery yields typically range from 90-98% with excellent resolution for small molecule separations.

Precipitation methods provide cost-effective bulk purification approaches, particularly useful for initial purification steps and large-scale production. These methods rely on differential solubility characteristics between target compounds and impurities [17] [18]. While recovery yields of 70-80% are typically achieved, the resolution is limited compared to chromatographic methods, making precipitation most suitable as a preliminary purification step followed by higher-resolution techniques.

The selection of appropriate purification strategies requires careful consideration of the specific impurity profile, scale requirements, and purity specifications. Multi-step purification protocols combining different separation principles often provide optimal results, with ion exchange chromatography serving as the primary high-resolution separation step and size exclusion chromatography providing final polishing [12] [13] [17].

Analytical Validation Techniques (Nuclear Magnetic Resonance, High-Performance Liquid Chromatography, Mass Spectrometry)

Comprehensive analytical validation of maleimide-polyethylene glycol-NHS ester conjugates requires the integration of multiple complementary techniques to fully characterize molecular structure, purity, and functional group integrity. The analytical challenges associated with these conjugates include the polydisperse nature of polyethylene glycol materials, the presence of structurally similar impurities, and the need to confirm both chemical identity and biological functionality [19] [20] [14].

Nuclear Magnetic Resonance Spectroscopy provides the most comprehensive structural characterization capabilities for polyethylene glycol-based linkers, offering detailed information about molecular connectivity, purity, and functional group integrity [19] [21] [22]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shift patterns that enable unambiguous identification of all structural components within maleimide-polyethylene glycol-NHS ester conjugates.

The polyethylene glycol backbone exhibits its characteristic chemical shift at δ 3.6-3.7 parts per million, appearing as a broad multiplet due to the overlapping signals from the repetitive -OCH2CH2- units [19] [21]. For higher molecular weight polyethylene glycol derivatives, additional complications arise from carbon-13 coupling effects, which create satellite peaks at δ 3.47 and δ 3.82 parts per million. These satellite peaks correspond to the naturally occurring 1.1% carbon-13 isotope and their integration always amounts to 1.1% of the main polyethylene glycol peak [19] [21].

The NHS ester functionality displays characteristic proton signals at δ 2.8 parts per million, corresponding to the four equivalent methylene protons of the succinimidyl ring [23] [19]. This signal provides a reliable integration standard for quantitative analysis of NHS ester content and conjugation efficiency. The maleimide group exhibits distinctive vinyl proton signals at δ 6.7 parts per million, appearing as a singlet due to the symmetrical nature of the maleimide double bond [23] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the polyethylene glycol carbons appearing at δ 70-72 parts per million and carbonyl carbons from both NHS ester and maleimide functionalities observed in the range δ 170-175 parts per million [22] [21]. The integration ratios between these signals enable precise determination of functional group stoichiometry and overall conjugate purity.

Quantitative nuclear magnetic resonance analysis requires careful attention to relaxation times and integration parameters to ensure accurate quantification [19] [21]. The use of deuterated solvents and internal standards such as tetramethylsilane or sodium 3-(trimethylsilyl)propionate enables precise chemical shift referencing and quantitative analysis [22] [21].

High-Performance Liquid Chromatography coupled with various detection methods provides essential analytical capabilities for polyethylene glycol conjugate characterization, particularly for quantitative analysis and impurity profiling [14] [24] [15]. The combination of high-performance liquid chromatography with refractive index detection enables direct quantification of polyethylene glycol content without requiring chromophoric groups [14] [24].

Size exclusion chromatography with refractive index detection provides molecular weight distribution information and enables quantification of unreacted polyethylene glycol impurities [14] [15]. This methodology is particularly valuable for monitoring conjugation reactions and assessing the efficiency of purification procedures. The combination of size exclusion chromatography with multi-angle light scattering detection enables absolute molecular weight determination without reliance on standards [15] [25].

Reversed phase high-performance liquid chromatography provides the highest resolution separation of polyethylene glycol derivatives and enables detailed impurity profiling [14] [26]. The use of gradient elution with acetonitrile-water mobile phases enables separation of compounds based on hydrophobicity differences, while the incorporation of trifluoroacetic acid or formic acid modifiers improves peak shape and separation efficiency [24] [26].

High-performance liquid chromatography coupled with tandem mass spectrometry represents the most sensitive analytical approach for polyethylene glycol conjugate analysis, enabling detection and quantification at nanogram per milliliter levels [14] [24]. This methodology is particularly valuable for pharmacokinetic studies and trace impurity analysis in biological matrices.

Mass Spectrometry techniques provide molecular weight confirmation and detailed structural information for maleimide-polyethylene glycol-NHS ester conjugates, with different ionization methods offering complementary analytical capabilities [20] [25] [27]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents the preferred approach for high molecular weight polyethylene glycol analysis due to its ability to generate predominantly singly charged ions, resulting in simplified spectral interpretation [20] [25].

The polydisperse nature of polyethylene glycol materials creates characteristic mass spectral patterns with peak spacing corresponding to the ethylene oxide repeat unit (44 daltons) [20] [25]. Accurate molecular weight determination requires consideration of the complete isotope pattern and proper calibration using polyethylene glycol standards of known molecular weight [20] [27].

Electrospray ionization mass spectrometry provides excellent sensitivity for smaller polyethylene glycol derivatives but generates multiply charged ions that complicate spectral interpretation for higher molecular weight materials [20] [25]. Chemical deconvolution approaches using ion-molecule reactions have been developed to reduce charge state complexity and enable accurate molecular weight determination for high molecular weight polyethylene glycol conjugates [20] [25].

The combination of liquid chromatography with mass spectrometry detection enables simultaneous separation and molecular weight determination, providing detailed information about impurity profiles and degradation products [24] [26] [28]. This approach is particularly valuable for stability studies and quality control applications where comprehensive impurity characterization is required.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.